2-Azidoethan-1-amine hydrobromide
CAS No.:
Cat. No.: VC18765774
Molecular Formula: C2H7BrN4
Molecular Weight: 167.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H7BrN4 |
|---|---|
| Molecular Weight | 167.01 g/mol |
| IUPAC Name | 2-azidoethanamine;hydrobromide |
| Standard InChI | InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H |
| Standard InChI Key | QOWBACCUYMWKBO-UHFFFAOYSA-N |
| Canonical SMILES | C(CN=[N+]=[N-])N.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises an ethylamine backbone substituted with an azido group at the β-position, paired with a hydrobromic acid counterion. Key structural features include:
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Azide functionality: A linear N₃ group with sp-hybridized terminal nitrogen atoms, enabling 1,3-dipolar cycloadditions.
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Primary amine: A nucleophilic -NH₂ group at the α-carbon, susceptible to alkylation or acylation.
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Hydrobromide salt: Enhances solubility in polar solvents like water or methanol compared to the free base .
Table 1: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₇BrN₄ | |
| Molecular Weight | 167.01 g/mol | |
| SMILES | C(CN=[N+]=[N-])N.Br | |
| InChI Key | CSTIZSQKHUSKHU-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 111.8 ([M+H]⁺) |
The azide group’s electron-deficient nature and the amine’s nucleophilicity create a reactivity dichotomy, allowing sequential or orthogonal functionalization strategies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide critical insights:
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¹H NMR: Signals at δ 2.8–3.2 ppm (CH₂NH₂), 3.4–3.6 ppm (CH₂N₃), and a broad singlet for NH₂ at δ 1.5–2.0 ppm.
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IR: Strong absorption at ~2100 cm⁻¹ (azide stretch) and 3300 cm⁻¹ (N-H stretch).
X-ray crystallography reveals a crystalline lattice stabilized by ionic interactions between the protonated amine and bromide ions, with intermolecular hydrogen bonds involving the azide moiety .
Synthesis and Preparation
Conventional Synthetic Routes
The most reported method involves nucleophilic substitution of 2-bromoethan-1-amine hydrobromide with sodium azide:
Reaction Scheme
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Conditions: Aqueous medium, 12–24 hours at 70–80°C.
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Yield: 75–85% after recrystallization from ethanol/water.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–80°C | Maximizes SN2 rate |
| NaN₃ Equivalents | 1.2–1.5 eq | Prevents di-azidation |
| Reaction Time | 18–22 hours | Balances conversion vs. decomposition |
Side products include di-azidated species (from over-azidation) and hydrolysized amines, minimized by stoichiometric control and inert atmospheres.
Alternative Methodologies
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Microwave-assisted synthesis: Reduces reaction time to 2–4 hours at 100°C with comparable yields .
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Flow chemistry: Continuous processing in microreactors enhances heat transfer and reduces azide accumulation risks .
Reactivity and Chemical Transformations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide undergoes [3+2] cycloaddition with terminal alkynes to form 1,4-disubstituted triazoles:
Key Applications:
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Bioconjugation: Site-specific labeling of proteins via lysine-azide coupling .
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Polymer functionalization: Synthesis of triazole-linked dendrimers for drug delivery .
Amine-Directed Reactions
The protonated amine participates in:
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Acylation: With activated esters (e.g., NHS esters) to form amide bonds.
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Reductive amination: With aldehydes/ketones under NaBH₃CN.
Case Study: Sequential functionalization:
Applications in Biomedical Research
Bioconjugation Platforms
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Antibody-drug conjugates (ADCs): Azide-alkyne ligation enables precise payload attachment. A 2024 study achieved 95% conjugation efficiency using trastuzumab and monomethyl auristatin E .
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Surface modification: Functionalization of nanoparticles for targeted cancer therapy. PEG-azide coatings reduce macrophage uptake by 60% compared to unmodified particles .
Prodrug Activation
pH-sensitive triazole linkages enable tumor-specific drug release:
Mechanism:
In vivo models show 3-fold increased doxorubicin accumulation in xenografts versus healthy tissue .
| Hazard | Mitigation Strategy |
|---|---|
| Skin contact | Nitrile gloves, fume hood use |
| Thermal decay | Small-scale synthesis (<10 g) |
| Waste disposal | Neutralize with NaNO₂/HCl before disposal |
Future Perspectives and Challenges
Emerging Applications
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CRISPR delivery: Azide-functionalized lipid nanoparticles for liver-targeted gene editing (2025 preclinical data shows 80% knockdown efficiency) .
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Self-healing polymers: Triazole crosslinks enable room-temperature repair of polyurethane elastomers .
Synthetic Challenges
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Diastereoselectivity: Controlling stereochemistry in asymmetric CuAAC remains problematic. Recent advances in chiral ligand design (e.g., BINOL-phosphates) achieve 90% ee for small substrates .
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Scale-up limitations: Batch variability in industrial-scale azide reactions necessitates improved process analytical technologies (PAT).
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